molecular formula C12H8IN B187380 3-iodo-9H-carbazole CAS No. 16807-13-9

3-iodo-9H-carbazole

Cat. No.: B187380
CAS No.: 16807-13-9
M. Wt: 293.1 g/mol
InChI Key: OYIGWMXXIFYAGD-UHFFFAOYSA-N
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Description

3-Iodo-9H-carbazole (C₁₂H₈IN) is a halogenated carbazole derivative synthesized via Tucker’s iodination method. This involves reacting 9H-carbazole with potassium iodide (KI) and potassium iodate (KIO₃) in glacial acetic acid, yielding a planar tricyclic aromatic system with an iodine substituent at the 3-position . The compound serves as a critical intermediate in organic optoelectronics, particularly for synthesizing host materials in phosphorescent organic light-emitting diodes (OLEDs) and hole-transporting materials (HTMs) for perovskite solar cells (PSCs) . Its iodine atom facilitates cross-coupling reactions (e.g., Suzuki, Ullmann), enabling modular functionalization for tailored photophysical and electrochemical properties .

Preparation Methods

Direct Electrophilic Iodination

Electrophilic iodination is the most straightforward method for introducing iodine at the 3-position of carbazole. This approach leverages the inherent reactivity of the carbazole aromatic system, where the 3-position is electronically favored for substitution due to resonance stabilization of the intermediate sigma complex.

Iodine Monochloride (ICl) in Ethanol

A validated procedure involves reacting carbazole with iodine monochloride (ICl) in ethanol under reflux conditions. In a representative study, 9-hexyl-3-iodo-9H-carbazole was synthesized by dissolving 9-hexylcarbazole in ethanol, adding ICl (1.5 equivalents), and stirring at 343 K (70°C) for 2 hours . The product precipitated as a light blue solid with an 89% yield after filtration and recrystallization .

Key Reaction Parameters

ParameterValue
ReagentsCarbazole, ICl (1.5 eq)
SolventEthanol
Temperature343 K (70°C)
Time2 hours
Yield89% (for N-hexyl derivative)

For the parent 3-iodo-9H-carbazole, analogous conditions are applicable, though the absence of an N-alkyl group may necessitate adjusted stoichiometry to minimize di-iodination byproducts.

Regioselectivity and Byproduct Control

The 3-position’s selectivity arises from carbazole’s electronic structure, where the nitrogen lone pair delocalizes into the aromatic system, activating positions 3 and 6. Iodination at the 3-position is favored due to reduced steric hindrance compared to the 1-position . Di-iodination (e.g., 3,6-diiodo-9H-carbazole) is a common side reaction, necessitating purification via hot-water recrystallization or column chromatography .

Multi-Step Synthesis from 2-Iodoaniline

For applications requiring regioselective incorporation of iodine during carbazole ring formation, a multi-step synthesis from 2-iodoaniline derivatives offers superior control. This method, adapted from a patented regioselective carbazole synthesis , involves four stages: acetylation , Ullmann coupling , reduction , and Tauber cyclization .

Step 1: Acetylation of 2-Iodoaniline

2-Iodoaniline is treated with acetyl chloride in dichloromethane (DCM) and triethylamine to form N-(2-iodophenyl)acetamide , protecting the amine group for subsequent coupling .

Step 2: Ullmann Coupling

The acetamide undergoes Ullmann coupling with a second aryl halide (e.g., 2-iodonitrobenzene) in the presence of a copper catalyst, forming a biphenyl intermediate. This step establishes the carbazole skeleton’s backbone .

Step 3: Reduction of Nitro Groups

Catalytic hydrogenation (H₂, Pd/C) reduces nitro groups to amines, yielding 5,5′-diiodo-2,2′-diaminobiphenyl .

Step 4: Tauber Cyclization

Heating the diaminobiphenyl in acidic conditions induces cyclization, forming the carbazole ring with iodine retained at the 3-position .

Optimized Reaction Pathway

StepReagents/ConditionsPurpose
AcetylationAcetyl chloride, Et₃N, DCM, 0°C → RTAmine protection
Ullmann CouplingCu powder, DMF, 120°C, 24 hrsBiphenyl formation
ReductionH₂ (1 atm), Pd/C, ethanol, RTNitro to amine conversion
Tauber CyclizationH₂SO₄, 150°C, 6 hrsCarbazole cyclization

This method achieves regioselectivity by pre-positioning iodine in the aniline starting material, ensuring its incorporation at the 3-position during cyclization. The patent reports high yields (>70%) for analogous dimethylcarbazole synthesis, though exact yields for the iodinated variant require empirical validation .

Characterization and Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR of this compound derivatives reveals distinct signals:

  • NH proton : δ ~10.7 ppm (singlet, 1H) .

  • Aromatic protons : δ 8.4–7.2 ppm (multiplet, 8H) .

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar carbazole core and iodine substitution at the 3-position. Key metrics include:

  • Dihedral angle : 0.43° between outer benzene rings .

  • Iodine position : Bond length of 2.09 Å to the adjacent carbon .

Table 1: Crystallographic Data for 9-Hexyl-3-iodo-9H-carbazole

ParameterValue
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa=15.21 Å, b=7.89 Å, c=17.02 Å
Iodine position (x,y,z)(−0.28721, 0.22226, 0.854577)

Comparative Analysis of Methods

MetricDirect IodinationMulti-Step Synthesis
Steps 14
Yield 89% (N-hexyl derivative)>70% (patent estimate)
Regioselectivity Moderate (requires purification)High (pre-positioned iodine)
Scalability Suitable for bulk synthesisRequires optimized intermediates
Cost Low (simple reagents)Moderate (catalysts, starting materials)

Chemical Reactions Analysis

Types of Reactions

3-Iodo-9H-carbazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Organolithium or Grignard reagents in anhydrous ether or tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Various substituted carbazoles depending on the nucleophile used.

    Oxidation: Carbazole-3,6-dione.

    Reduction: 9H-carbazole.

Scientific Research Applications

Organic Electronics

Organic Light Emitting Diodes (OLEDs)
3-Iodo-9H-carbazole is utilized as a key building block in the synthesis of blue-emitting materials for OLEDs. Its derivatives have shown promising photophysical properties that enhance the performance of OLED devices. For instance, new molecular constructions based on this compound have been developed to emit light in the deep-blue region, which is crucial for achieving high-quality displays .

Table 1: Photophysical Properties of this compound Derivatives

Compound NameEmission ColorQuantum Yield (Solution)Quantum Yield (Solid)
This compoundDeep Blue0.110.21
6,6'-Bis(phenylethynyl)-3H-bicarbazoleGreen-BlueNot specifiedNot specified
1,3,5-Tris((9H-carbazol-3-yl)ethynyl)benzeneBlueNot specifiedNot specified

These compounds demonstrate effective emission characteristics that are vital for the development of efficient OLED devices .

Medicinal Chemistry

Antibacterial and Antifungal Activities
Research has indicated that this compound and its derivatives exhibit notable antibacterial and antifungal properties. For example, studies have shown that certain derivatives possess strong activity against bacterial strains such as Escherichia coli and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating their potential as therapeutic agents .

Table 2: Antibacterial Activity of this compound Derivatives

Compound NameTarget BacteriaMIC (µg/mL)
This compoundBacillus subtilis31.25 - 250
6-(9-(2,4-Dichlorobenzyl)-9H-carbazol-3-yl)N2,N2-dimethyl-3,6-dihydro-1,3,5-triazine-2,4-diamineE. coli0.5 - 2

These findings highlight the compound's potential for developing new antibacterial agents .

Materials Science

Fluorescent Probes
The incorporation of this compound into new fluorescent amino acids has been explored for applications in molecular imaging and biological processes. These fluorescent probes exhibit high quantum yields and red-shifted absorption spectra compared to traditional fluorophores like tryptophan .

Table 3: Fluorescent Properties of Carbazole-Derived Amino Acids

Amino Acid NameAbsorption Max (nm)Emission Max (nm)Quantum Yield
Carbazole-derived α-amino acid320400High

This application underscores the versatility of this compound in enhancing fluorescence for biological imaging .

Case Study 1: OLED Development

A study focused on synthesizing new blue-emitting fluorophores involving the integration of this compound into OLED devices demonstrated that varying the N-alkyl chain lengths significantly affected solubility and intermolecular arrangements, which are critical for device performance . The resulting devices exhibited tunable color temperatures based on their composition.

Case Study 2: Antibacterial Properties

In another investigation, researchers synthesized several carbazole derivatives from this compound to evaluate their antibacterial efficacy. The study concluded that specific modifications could enhance their antibacterial activity against resistant strains, paving the way for further development of novel antimicrobial agents .

Mechanism of Action

The mechanism of action of 3-iodo-9H-carbazole depends on its application. In organic electronics, its role as a charge transport material involves the movement of electrons or holes through the conjugated system of the carbazole ring. In pharmaceuticals, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and targets vary depending on the specific derivative and application .

Comparison with Similar Compounds

Key Observations :

  • Halogen Position: Mono-iodination (C3) preserves planarity for OLED applications, while di-iodination (C3/C6) enhances steric bulk, improving antibacterial activity .
  • Functional Groups: Bromine offers lower reactivity than iodine in cross-coupling, limiting its use in optoelectronics . The cyano group (-CN) enhances electron-withdrawing capacity, improving charge transport in antibacterial agents .

Property Comparison

Photophysical and Thermal Properties

Compound λₐbs (nm) λₑₘ (nm) Tₘ (°C) T₉ (°C) Solubility
3-Iodo-9H-carbazole 290–310 390–410 279–281 120–125 THF, chloroform, DMF
3-Bromo-9H-carbazole 285–300 380–395 260–265 100–110 Chloroform, DCM
3,6-Diiodo-9H-carbazole 300–320 400–420 >300 N/A Limited (THF, DMF)
3-Cyano-9H-carbazole 270–290 360–380 240–245 N/A Acetone, DMF

Key Findings :

  • Thermal Stability: this compound exhibits higher melting (Tₘ) and glass transition (T₉) temperatures than brominated or cyano derivatives, critical for stable amorphous films in OLEDs .
  • Emission : Iodine’s heavy atom effect enhances intersystem crossing, making 3-iodo derivatives suitable for phosphorescent host matrices .

Key Insights :

  • Antibacterial Efficacy : Di-iodination reduces MIC values (higher potency) due to increased lipophilicity and membrane disruption .
  • Electrochemical Tuning: Electron-withdrawing groups (e.g., -CN) raise oxidation potentials, aligning HOMO levels with perovskite layers in PSCs .

Biological Activity

3-Iodo-9H-carbazole is a member of the carbazole family, which has garnered attention due to its diverse biological activities. This compound exhibits significant antibacterial, anticancer, and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

This compound has the molecular formula C12H8INC_{12}H_8IN and a molecular weight of approximately 251.1 g/mol. The presence of the iodine atom contributes to its biological activity by enhancing its interaction with biological targets.

Antibacterial Activity

Several studies have evaluated the antibacterial properties of this compound against various bacterial strains.

  • Disk Diffusion Method : Research indicates that this compound exhibits potent antibacterial activity against Bacillus subtilis and Escherichia coli. It was found to be more effective than the reference drug amoxicillin, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 250 µg/ml .

Table 1: Antibacterial Activity of this compound

Bacterial StrainMIC (µg/ml)Comparison DrugEffectiveness
Bacillus subtilis31.25 - 250AmoxicillinHigher
Escherichia coli31.25 - 250AmoxicillinHigher

Anticancer Activity

The anticancer potential of this compound has been explored through various assays:

  • Cytotoxicity Assays : In vitro studies demonstrated that derivatives of carbazole, including this compound, showed cytotoxic effects against different cancer cell lines. The compound's mechanism appears to involve disruption of cellular processes critical for cancer cell survival .

Case Study: Structure-Activity Relationship

A study by Liu et al. (2020) investigated the structure-activity relationship (SAR) of carbazole derivatives, including this compound, revealing that modifications at specific positions significantly influenced their anticancer efficacy. The findings suggested that halogenation enhances biological activity by improving lipophilicity and binding affinity to target proteins .

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has been studied for its anti-inflammatory effects:

  • In Vitro Studies : Compounds derived from carbazole were evaluated for their ability to inhibit pro-inflammatory cytokines in cell cultures. Results indicated that these compounds could effectively reduce inflammation markers, suggesting potential therapeutic applications in inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : It has been shown to inhibit enzymes such as butyrylcholinesterase (BChE), which is relevant in neurodegenerative diseases like Alzheimer's .
  • Reactive Oxygen Species (ROS) Scavenging : The compound exhibits antioxidative properties, which may contribute to its anti-inflammatory effects by reducing oxidative stress .
  • Molecular Docking Studies : Computational studies suggest that this compound binds effectively to target proteins involved in bacterial resistance and cancer progression, enhancing its therapeutic potential .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-iodo-9H-carbazole, and how do yields vary with methodology?

The most common method is Tucker iodination , where 9H-carbazole reacts with KI and KIO₃ in acidic media (e.g., H₂SO₄ or H₃PO₄) . An alternative approach uses IPy₂BF₄ (bis(pyridine)iodonium tetrafluoroborate) and CuSO₄ in acetonitrile under nitrogen, achieving a 79% yield with minimal diiodo byproducts . Key steps include:

  • Purification : Hot-water recrystallization to isolate the mono-iodinated product from 3,6-diiodo-9H-carbazole impurities .
  • Catalyst role : CuSO₄ facilitates iodination regioselectivity at the 3-position .

Q. How is this compound characterized structurally and electronically?

  • X-ray crystallography reveals a planar carbazole core with a dihedral angle of 0.43° between outer rings, critical for π-conjugation in optoelectronic applications .
  • NMR/HRMS : ¹H NMR shows distinct peaks for the NH proton (δ ~10.7 ppm) and aromatic protons (δ 8.4–7.2 ppm). HRMS confirms molecular ion [M+H]⁺ at m/z 293.11 .

Q. What safety protocols are recommended for handling this compound?

While not classified as hazardous, standard precautions include:

  • Ventilation : Avoid dust inhalation; use fume hoods during synthesis .
  • Protective gear : Gloves and goggles to prevent skin/eye contact .
  • Waste disposal : Treat as halogenated waste due to iodine content .

Advanced Research Questions

Q. How does the iodine substituent enable functionalization for advanced materials?

The C–I bond undergoes cross-coupling reactions (e.g., Negishi, Suzuki) to introduce aryl, alkynyl, or amino groups:

  • Negishi coupling : Reacts with zinc organometallics to form C–C bonds, e.g., synthesizing carbazole-based α-amino acids (47% yield) .
  • Sonogashira coupling : Forms ethynyl derivatives for OLED host materials .
    Challenge : Competing dehalogenation requires Pd/Cu catalysts and inert conditions .

Q. What role does this compound play in OLED device performance?

  • Host material : Enhances hole-transport properties in green/blue phosphorescent OLEDs due to its high triplet energy (~2.8 eV) .
  • Emission tuning : Derivatives like 9-hexyl-3-iodo-9H-carbazole improve solubility for solution-processed devices, achieving external quantum efficiencies >1% .
  • Device architecture : Used in double-layer OLEDs with Mg:Ag cathodes to confine excitons near the emissive layer .

Q. How do computational studies inform the design of carbazole derivatives?

  • Density functional theory (DFT) : Predicts electronic properties (e.g., HOMO/LUMO levels) and regioselectivity in substitution reactions .
  • Planarity analysis : Confirms crystallography data, showing minimal steric hindrance for π-stacking in solid-state devices .

Q. What strategies mitigate diiodination byproducts during synthesis?

  • Stoichiometric control : Limit iodine equivalents (e.g., 1.1 eq IPy₂BF₄) to favor mono-iodination .
  • Temperature modulation : Lower reaction temperatures (e.g., 0°C) reduce electrophilic substitution at the 6-position .

Properties

IUPAC Name

3-iodo-9H-carbazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8IN/c13-8-5-6-12-10(7-8)9-3-1-2-4-11(9)14-12/h1-7,14H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYIGWMXXIFYAGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30394929
Record name 3-iodo-9H-carbazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16807-13-9
Record name 3-Iodocarbazole
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URL https://commonchemistry.cas.org/detail?cas_rn=16807-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 3-iodo-9H-carbazole
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Record name 3-Iodocarbazole
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Synthesis routes and methods I

Procedure details

To an ethanol solution (500 mL) of carbazole (2.50 g, 15.0 mmol), NaIO4 (0.80 g, 3.75 mmol) and I2 (1.89 g, 7.45 mmol) were added in this order, and then an ethanol solution (100 mL) of H2SO4 (1.60 mL, 30.0 mmol) was added thereto. The reaction solution was heated to reflux for one hour at 65° C. Disappearance of the raw materials was confirmed by TLC (HexH:AcOEt=4:1), and an ethanol solution (100 mL) of NaOH (1.4 g) was added thereto to neutralize the reaction solution. Ethanol was removed, and then the reaction solution was extracted two times with chloroform and washed two times with water. The organic phase was dried over Na2SO4, and the solvent was removed. The residue was purified by column chromatography (HexH:AcOEt=4:1), and compound (1) (3.06 g, 70%) was obtained as a white powder. Thus, 3,6-diiodocarbazole (0.47 g, 7.5%) was obtained as a white powder.
Name
Quantity
1.6 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
NaIO4
Quantity
0.8 g
Type
reactant
Reaction Step Two
Name
Quantity
1.89 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
[Compound]
Name
raw materials
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
1.4 g
Type
reactant
Reaction Step Four
Quantity
100 mL
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
70%

Synthesis routes and methods II

Procedure details

To an ethanol solution (500 mL) of carbazole (2.50 g, 15.0 mmol), NaIO4 (0.80 g, 3.75 mmol) and I2 (1.89 g, 7.45 mmol) were sequentially added, and then an ethanol solution (100 mL) of H2SO4 (1.60 mL, 30.0 mmol) was added. The reaction solution was refluxed for one hour at 65° C. The loss of raw materials was confirmed by TLC (HexH:AcOEt=4:1), and an ethanol solution (100 mL) of NaOH (1.4 g) was added thereto to neutralize the system. Ethanol was removed, and then the reaction solution was extracted two times with chloroform. The extract was washed two times with water. The organic phase was dried over Na2SO4, and the solvent was removed. The residue was purified by column chromatography (HexH:AcOEt=4:1), and thus compound 1 (3.06 g, 70%) was obtained as a white powder. Thus, 3,6-diiodocarbazole (0.47 g, 7.5%) was obtained as a white powder.
Quantity
2.5 g
Type
reactant
Reaction Step One
[Compound]
Name
NaIO4
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
1.89 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
1.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
1.6 mL
Type
reactant
Reaction Step Five
Quantity
100 mL
Type
solvent
Reaction Step Five
Yield
70%

Synthesis routes and methods III

Procedure details

To a dioxane solution (10 mL) of triphenylphosphine (139 mg, 0.53 μmol), palladium acetate (40.0 mg, 0.18 μmol) and triethylamine (0.59 μL, 4.23 mmol) were sequentially added, and the mixture was stirred for 5 minutes at 75° C. A dioxane solution (15 mL) of compound 1 (1.03 g, 3.52 mmol) and acrylonitrile (0.46 μL, 7.04 mmol) were added, and the reaction solution was refluxed for 11.5 hours. The product was confirmed by TLC (HexH:AcOEt=4:1), and then the palladium powder was removed by cotton filtration. The product was purified by column chromatography (HexH:AcOEt=4:1), and compound 2 (0.14 g, 18%, trans:cis=97:3) was obtained as a white powder, while compound 1 (0.37 g, recovery rate 37%) was recovered as a white powder.
Quantity
139 mg
Type
reactant
Reaction Step One
Quantity
0.59 μL
Type
reactant
Reaction Step One
Quantity
40 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.03 g
Type
reactant
Reaction Step Four
Quantity
0.46 μL
Type
reactant
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
18%
Yield
37%

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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